LECITHIN -

LECITHIN

Catalog Number: EVT-1553510
CAS Number:
Molecular Formula: C42H81NO8P+
Molecular Weight: 759.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Lecithin can be extracted from several natural sources:

  • Egg Yolk: A traditional source of lecithin, rich in phospholipids.
  • Soybeans: A major commercial source due to its high phospholipid content.
  • Sunflower Seeds: Increasingly popular as a non-GMO alternative to soy lecithin.
Classification

Lecithin can be classified based on its source and composition:

  • Animal Lecithin: Derived from egg yolk or other animal tissues.
  • Vegetable Lecithin: Extracted from plant sources like soybeans or sunflowers.
  • Synthetic Lecithin: Produced through chemical synthesis or enzymatic processes.
Synthesis Analysis

Lecithin can be synthesized through various methods:

Methods

  1. Organic Solvent Extraction: This traditional method involves using solvents like ethanol to extract lecithin from sources such as egg yolk or soybeans. The extraction efficiency can reach up to 93.38% under optimal conditions .
  2. Supercritical Fluid Extraction: Utilizing supercritical carbon dioxide allows for high-purity extraction (95–98%) without residual solvents, providing a cleaner product .
  3. Enzymatic Hydrolysis: This method employs proteases to enhance the separation of lecithin from proteins, improving extraction efficiency while maintaining product quality .
  4. Ultrasound-Assisted Synthesis: This innovative approach uses ultrasound to accelerate the hydroxylation of lecithin, optimizing reaction conditions and reducing time .

Technical Details

In enzymatic methods, specific conditions such as temperature (around 35°C) and enzyme concentrations are critical for maximizing yield. For instance, a study indicated that a 95% ethanol solution combined with protease significantly enhances extraction efficiency .

Molecular Structure Analysis

Lecithin's molecular structure primarily consists of glycerol, fatty acids, phosphate groups, and choline.

Structure

The general structure can be represented as follows:

Phosphatidylcholine a major component \text{Phosphatidylcholine}\quad \text{ a major component }

Glycerol backbone

  • Two fatty acid chains (which can vary in length and saturation)
  • A phosphate group linked to choline

Data

The molecular formula for phosphatidylcholine is C22H46N1O8PC_{22}H_{46}N_{1}O_{8}P, with a molar mass of approximately 520 g/mol.

Chemical Reactions Analysis

Lecithin undergoes various chemical reactions depending on its application:

Reactions

  1. Hydrolysis: In the presence of water and enzymes (lipases), lecithin can be hydr
Introduction to Lecithin

Lecithin is a naturally occurring mixture of phospholipids that serves as a fundamental structural and functional component in biological systems and industrial applications. Chemically classified as a complex mixture of glycerophospholipids, lecithin exhibits unique amphiphilic properties due to its molecular structure, which features both hydrophilic (water-attracting) and lipophilic (fat-attracting) regions [3] [4]. This dual nature enables lecithin to act as an exceptional emulsifier, facilitating the blending of immiscible substances like oil and water—a property that underpins its extensive utility across food, pharmaceutical, and industrial sectors [1]. While historically derived from egg yolk, modern commercial lecithin is predominantly sourced from plants, with soybeans representing approximately 78.3% of global production [2] [6]. The global market, valued at $645.1 million in 2024, reflects its economic significance, with projections indicating growth to $1.07 billion by 2030, driven by increasing demand for natural emulsifiers and clean-label ingredients [2] [8].

Definition and Chemical Classification

Lecithin is commercially defined as a yellow-brownish fatty mixture of phospholipids obtained during the degumming process of vegetable oils. Biochemically, it comprises several key phospholipid components:

  • Phosphatidylcholine (PC): Often termed "pure lecithin," constituting 19%–23% of commercial preparations
  • Phosphatidylethanolamine (PE): 8%–20%, historically called "cephalin"
  • Phosphatidylinositol (PI): 20%–21%
  • Minor constituents include phosphatidylserine, phosphatidic acid, glycolipids (13%–16%), and residual oils (30%–35% in unrefined grades) [1] [3] [10].

Table 1: Composition of Commercial Soy Lecithin

ComponentUnrefined LecithinRefined Lecithin
Phosphatidylcholine19%-21%23%
Phosphatidylethanolamine8%-20%20%
Phosphatidylinositol20%-21%14%
Soybean Oil30%-35%0%-3%
Glycolipids13%-16%13%-16%

Structurally, these phospholipids consist of a glycerol backbone esterified to two fatty acids (similar to triglycerides) and a phosphate group linked to a nitrogenous base (e.g., choline in PC). The fatty acid profile resembles that of soy oil, dominated by linoleic acid (50%–57%) with smaller proportions of linolenic (5%) and saturated acids [1] [10]. This molecular arrangement confers surfactant properties, enabling eight key functionalities in industrial applications: emulsification, solubilization, suspension, wetting, release action, crystallization control, complexing, and viscosity modification [1]. Unlike animal-derived phospholipids, plant lecithins contain no cholesterol, enhancing their appeal for health-conscious formulations [1] [3].

Historical Context and Discovery

The term "lecithin" originates from the Greek word lekithos (egg yolk), reflecting its initial isolation source. French chemist and pharmacist Théodore Gobley first identified lecithin in 1845 through egg yolk extraction, naming it formally in 1850 [3] [10]. Gobley's systematic research between 1846–1874 elucidated lecithin's presence in diverse biological materials—including blood, bile, fish roe, and brain tissue—and established phosphatidylcholine's complete chemical structure [1] [10]. By the late 19th century, industrial applications emerged in margarine and chocolate production, leveraging lecithin's emulsifying properties [6].

The 20th century witnessed a pivotal shift toward soybean-derived lecithin following advances in soybean processing (1930s). This transition was driven by soy's superior lecithin yield (1.48%–3.08% vs. egg yolk's 0.39%) and economic advantages from utilizing a by-product of oil refining [1] [10]. The degumming process—where water or steam hydrates phospholipids in crude oil, forming a sludge separated via centrifugation—became the standard extraction method [1] [3]. Post-2000, concerns about genetically modified (GM) soy and allergen labeling in the EU accelerated interest in alternative sources like sunflower and rapeseed lecithin, though soy remains dominant in Asia and industrial applications [3] [6] [8].

Table 2: Lecithin Manufacturing Process

StepProcess DetailsOutput
DegummingCrude oil + 1% water/steam at 70°C; centrifugationHydrated gum sludge (25%-50% water)
Bleaching (Optional)Hydrogen peroxide treatmentColor reduction (brown → light yellow)
FluidizationAdditives (soy oil, fatty acids, calcium chloride)Viscosity control
DryingFilm/batch drying to 1% moistureUnrefined lecithin (65%-70% PLs)
Refining (Acetone extraction)Oil removal via acetone washingGranular lecithin (95%-99% PLs)

Global Production Trends and Economic Significance

The global lecithin market demonstrates robust growth, with a projected CAGR of 7.8% (2025–2030), escalating from $636 million in 2023 to $1.08 billion by 2030 [5] [8]. This expansion is fueled by three primary drivers:

  • Demand for natural emulsifiers in clean-label foods (64% of consumers prioritize "natural" claims) [6]
  • Rise in plant-based foods, requiring texture-stabilizing agents
  • Pharmaceutical and nutraceutical applications, leveraging choline content for brain and liver health [2] [8]

Source Segmentation reveals soy's dominance (78.3% revenue share in 2024), though sunflower lecithin is the fastest-growing segment (10.9% CAGR) due to non-GMO and hypoallergenic preferences [2] [6]. Regionally, Asia-Pacific leads production and consumption (50% global share), with China generating $146.7 million in 2020 (8.2% projected CAGR) [6]. Europe follows (25% share), where stringent GM regulations accelerate sunflower lecithin adoption [3] [6]. The United States remains a key player, leveraging extensive soybean cultivation and crushing infrastructure [2] [8].

Table 3: Lecithin Market Dynamics (2024–2030)

SegmentMarket CharacteristicsRevenue/CAGR
By SourceSoy78.3% share ($469.3M in 2023)
SunflowerFastest growth (10.9% CAGR)
By FormLiquid86.2% share
Powder9.8% CAGR
By End UseAnimal Feed (largest)39.8% share
Convenience Foods (fastest-growing)9.9% CAGR
Regional LeadersAsia-PacificHighest CAGR (10.6%)
Europe29.9% share

Economically, lecithin enhances resource utilization in oil processing, converting waste gum into high-value products. In animal feed (39.8% market share), it improves fat digestibility and pellet stability, while in foods—especially chocolate, bakery, and convenience products—it optimizes texture, shelf life, and ingredient dispersion [2] [5]. Strategic developments like Cargill's defatted lecithin portfolio (2018) and Bunge-Viterra acquisitions (2024) reflect industry consolidation toward specialized, non-GMO offerings [6] [8]. Future growth hinges on organic certifications and fractionation technologies producing high-purity phosphatidylcholine (60%–99.7%) for premium pharmaceutical applications [1] [10].

Properties

Product Name

LECITHIN

IUPAC Name

2-[[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

Molecular Formula

C42H81NO8P+

Molecular Weight

759.1 g/mol

InChI

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/p+1/b16-14-,21-20-/t40-/m1/s1

InChI Key

JLPULHDHAOZNQI-ZTIMHPMXSA-O

Synonyms

1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
1-palmitoyl-2-linoleoylphosphatidylcholine
2-linoleoyl-1-palmitoyl-sn-phosphatidylcholine
palmitoyl-linoleoatephosphatidylcholine
PLPC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

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